5-(2-Bromophenyl)oxazol-2-amine
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Overview
Description
5-(2-Bromophenyl)oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with a bromophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoaniline with glyoxal in the presence of a base, which facilitates the formation of the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to minimize side reactions and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can target the bromophenyl group, potentially replacing the bromine atom with hydrogen or other substituents.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions, often involving a palladium catalyst.
Major Products: The major products of these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 5-(2-Bromophenyl)oxazol-2-amine exerts its effects is primarily through its interaction with biological targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, leading to its observed biological effects.
Comparison with Similar Compounds
2-Phenyl-oxazole: Lacks the bromine substitution, leading to different chemical and biological properties.
5-(2-Chlorophenyl)oxazol-2-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-(2-Fluorophenyl)oxazol-2-amine: The fluorine substitution can lead to different pharmacokinetic properties.
Uniqueness: 5-(2-Bromophenyl)oxazol-2-amine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for the development of new drugs and materials with specific desired properties.
Properties
IUPAC Name |
5-(2-bromophenyl)-1,3-oxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREFEDQTTRWFRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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